molecular formula C18H18F2N2O4S B2859665 2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-51-5

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2859665
CAS No.: 922076-51-5
M. Wt: 396.41
InChI Key: FNUKKWQKVIQQFV-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
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Properties

IUPAC Name

2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-18(2)10-26-15-6-5-12(9-14(15)22(3)17(18)23)21-27(24,25)16-7-4-11(19)8-13(16)20/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUKKWQKVIQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure that includes a sulfonamide group and a benzoxazepine ring system, both of which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural features:

Property Details
Molecular Formula C₁₉H₁₈F₂N₂O₃S
Molecular Weight 396.41 g/mol
CAS Number 922041-10-9

The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, potentially increasing its efficacy in biological systems.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety can inhibit certain enzyme activities by mimicking natural substrates or co-factors. Additionally, the fluorine substitutions may enhance binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate efficacy against a range of bacterial strains. For example:

  • In Vitro Studies : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones indicating antimicrobial activity .

Anticancer Properties

The benzoxazepine ring system has been associated with anticancer activity in various studies. The compound's ability to induce apoptosis in cancer cell lines has been documented:

  • Case Study : A related benzoxazepine derivative was tested on MCF-7 breast cancer cells and showed significant cytotoxic effects at concentrations as low as 10 µM . The mechanism involved the induction of cell cycle arrest and apoptosis.

Antiviral Activity

Emerging research suggests potential antiviral properties for this class of compounds. For instance:

  • Viral Inhibition Studies : Similar compounds have shown effectiveness against viral replication in vitro. The specific pathways involved are still under investigation but may include inhibition of viral polymerases or proteases .

Summary of Findings

Biological Activity Evidence/Study
AntimicrobialInhibition zones against various bacteria
AnticancerCytotoxic effects on MCF-7 cells
AntiviralPotential inhibition of viral replication

Q & A

Basic: What are the key synthetic routes for preparing the compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, primarily focusing on constructing the benzo-fused oxazepine core and introducing the sulfonamide group. A common approach includes:

Cyclization : Precursors undergo cyclization under controlled conditions (e.g., reflux in ethanol with acetic acid) to form the oxazepine ring .

Sulfonation : Introduction of the 2,4-difluorobenzenesulfonamide group via nucleophilic substitution or coupling reactions .
Optimization strategies :

  • Use catalysts (e.g., palladium for cross-coupling) to enhance yield.
  • Adjust solvent polarity (e.g., DMF for high-temperature reactions) and inert atmospheres to minimize side reactions .

Basic: Which analytical techniques are essential for confirming the compound's structure and purity?

Answer:
Critical techniques include:

NMR Spectroscopy : 1H/13C NMR to verify substituent positions and ring structures (e.g., oxazepine carbonyl at ~170 ppm in 13C NMR) .

Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Basic: What biological activities have been observed in related sulfonamide-containing benzoxazepine derivatives?

Answer:
Structural analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide interactions .
  • Kinase inhibition : Targeting receptor-interacting protein 1 (RIP1) kinase, relevant in inflammatory diseases .
  • Anticancer potential : Apoptosis induction in cancer cell lines through caspase activation .

Advanced: How can researchers resolve contradictions in reported synthetic yields when scaling up multi-step reactions?

Answer:
Methodological approaches :

Process intensification : Use continuous flow chemistry to maintain consistent temperature and mixing .

Intermediate monitoring : Employ in-line FTIR or LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) .

Advanced: What methodologies are recommended for elucidating the compound's mechanism of enzyme inhibition?

Answer:

Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., Z-VAD-FMK for caspases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs .

Advanced: How do structural modifications (e.g., fluorination, substituent positioning) affect the compound's pharmacokinetic properties?

Answer:
Key findings :

Modification Impact Evidence
2,4-Difluoro substitutionEnhances metabolic stability and membrane permeability via reduced CYP450 interactions .
3,3,5-Trimethyl groupsImprove solubility in lipid bilayers, enhancing blood-brain barrier penetration .

Advanced: What experimental designs are effective for comparative bioactivity studies between this compound and its structural analogs?

Answer:

Panel screening : Test against a library of kinases/enzymes (e.g., Eurofins KinaseProfiler™) .

Dose-response curves : Compare IC50 values in cellular assays (e.g., MTT for cytotoxicity) .

SAR analysis : Correlate substituent effects (e.g., trifluoromethyl vs. methoxy groups) with activity .

Advanced: How can computational approaches like molecular docking complement empirical data in understanding target interactions?

Answer:

Docking simulations : Use AutoDock Vina to predict binding poses in RIP1 kinase (PDB: 4NEQ) .

MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

QSAR models : Predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .

Advanced: What strategies exist to address stability issues during storage and handling of sulfonamide-based heterocycles?

Answer:

Lyophilization : Store as lyophilized powder under argon at -20°C to prevent hydrolysis .

Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .

HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid derivatives) .

Advanced: How can researchers validate the selectivity of kinase inhibition observed in preliminary assays?

Answer:

Counter-screening : Test against off-target kinases (e.g., EGFR, JAK2) .

CRISPR knockouts : Validate target specificity in cell lines with RIP1 gene deletion .

CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in intact cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.